O-(Desisopropyl) Bisoprolol Acid: Structural Elucidation, Metabolic Profiling, and Analytical Methodologies
O-(Desisopropyl) Bisoprolol Acid: Structural Elucidation, Metabolic Profiling, and Analytical Methodologies
Executive Summary
Bisoprolol is a highly selective β1 -adrenergic receptor antagonist widely prescribed for the management of hypertension, angina, and heart failure. A defining clinical advantage of bisoprolol is its perfectly balanced clearance profile: approximately 50% of the administered dose is excreted unchanged by the kidneys, while the remaining 50% undergoes hepatic biotransformation .
The primary product of this hepatic metabolism is O-(Desisopropyl) bisoprolol acid (also known as Bisoprolol M1 or Bisoprolol Impurity N5). Understanding the structural and physicochemical properties of this major metabolite is critical for drug development professionals, as its formation dictates the pharmacokinetic predictability and safety profile of the parent drug in patients with renal or hepatic impairment.
Chemical Architecture & Physicochemical Profiling
The pharmacological efficacy of bisoprolol relies heavily on its lipophilic ether tail, which facilitates binding to the lipophilic pocket of the β1 -adrenergic receptor. When bisoprolol is metabolized into O-(Desisopropyl) bisoprolol acid, this architecture is fundamentally altered.
The transformation involves the cleavage of the terminal isopropyl ether group and subsequent oxidation, replacing the lipophilic moiety with a highly polar carboxylic acid. Because the molecule retains its secondary amine (inherent to all beta-blockers), the resulting metabolite is a zwitterion at physiological pH (pH 7.4).
Causality in Drug Design: The creation of this zwitterionic state is the exact mechanism that renders the metabolite pharmacologically inactive. The drastic shift in the partition coefficient (XLogP3 drops to -1.7) completely abolishes the molecule's ability to cross the blood-brain barrier and nullifies its affinity for the β1 -receptor . This high hydrophilicity subsequently forces the metabolite into rapid renal clearance.
Table 1: Physicochemical Properties of O-(Desisopropyl) Bisoprolol Acid
| Property | Value |
| IUPAC Name | 2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acid |
| CAS Registry Number | 109791-19-7 |
| PubChem CID | 91810600 |
| Molecular Formula | C₁₅H₂₃NO₅ |
| Molecular Weight | 297.35 g/mol |
| XLogP3 | -1.7 (Highly Hydrophilic) |
| Topological Polar Surface Area (TPSA) | 98.7 Ų |
| Hydrogen Bond Donors / Acceptors | 3 / 6 |
| Physiological State (pH 7.4) | Zwitterionic (pKa ~3.5 for COOH, ~9.5 for NH) |
Data synthesized from the National Center for Biotechnology Information (NCBI) PubChem database .
Pharmacokinetics & Hepatic Biotransformation
The metabolic fate of bisoprolol is predominantly governed by the Cytochrome P450 (CYP) enzyme system. Clinical pharmacokinetic studies indicate that CYP3A4 is responsible for approximately 95% of the oxidative clearance (acting non-stereoselectively), while CYP2D6 plays a minor, stereoselective role .
The biotransformation follows a strict sequential logic:
-
O-Dealkylation: CYP3A4/CYP2D6 catalyzes the oxidative cleavage of the terminal isopropyl ether, releasing acetone and forming an intermediate primary alcohol (Desisopropyl bisoprolol).
-
Terminal Oxidation: Cytosolic alcohol and aldehyde dehydrogenases rapidly oxidize this intermediate primary alcohol into the terminal carboxylic acid, yielding O-(Desisopropyl) bisoprolol acid.
Metabolic biotransformation pathway of Bisoprolol to O-(Desisopropyl) bisoprolol acid.
Analytical Characterization Protocol: LC-MS/MS Quantification
Quantifying O-(Desisopropyl) bisoprolol acid in biological matrices (plasma or urine) requires overcoming the challenges posed by its zwitterionic nature. Standard reversed-phase Liquid-Liquid Extraction (LLE) yields poor recovery because the molecule is charged at almost all pH levels.
To create a self-validating, high-recovery system , researchers must utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This protocol leverages the distinct pKa values of the metabolite's functional groups to selectively isolate it from matrix interferences.
Step-by-Step Methodology
Step 1: Sample Pre-treatment & Internal Standardization
-
Action: Spike 500 µL of plasma/urine with 10 µL of a deuterated internal standard (e.g., Bisoprolol-d5) to validate recovery rates and correct for downstream ion suppression (matrix effects).
-
Acidification: Add 500 µL of 2% Formic Acid in water to drop the sample pH to ~2.0.
-
Causality: At pH 2.0, the carboxylic acid (pKa ~3.5) becomes protonated and neutrally charged, while the secondary amine (pKa ~9.5) remains protonated and positively charged. This primes the molecule for cation exchange.
Step 2: SPE Cartridge Conditioning & Loading
-
Action: Condition an Oasis MCX SPE cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid. Load the acidified sample.
-
Causality: The positively charged secondary amine forms a strong ionic bond with the sulfonic acid groups on the MCX resin.
Step 3: Interference Washing
-
Action: Wash the cartridge sequentially with 1 mL of 0.1 N HCl, followed by 1 mL of 100% Methanol.
-
Causality: The acidic wash removes highly polar interferences, while the 100% methanol wash strips away neutral, lipophilic lipids and proteins. The target metabolite remains locked to the resin via ionic interaction.
Step 4: Target Elution
-
Action: Elute the target compound using 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Causality: The highly basic eluent (pH > 10) deprotonates the secondary amine, rendering the entire molecule negatively charged (due to the now-deprotonated carboxylic acid). The loss of the positive charge breaks the ionic bond with the cation-exchange resin, allowing the pure metabolite to elute.
Step 5: LC-MS/MS Analysis
-
Action: Evaporate the eluate under nitrogen, reconstitute in the mobile phase, and inject into an LC-MS/MS system equipped with a C18 column. Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.
Step-by-step LC-MS/MS analytical workflow utilizing MCX SPE for zwitterion extraction.
References
-
"Bisoprolol: Medical Uses, Pharmacokinetics, and Metabolism." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
"BISOPROLOL - Record Details and Metabolites." NCATS Inxight Drugs. Available at:[Link]
-
"O-(Desisopropyl) bisoprolol acid | C15H23NO5 | CID 91810600." PubChem Database, National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Horikiri, Y., et al. "Pharmacokinetics and metabolism of bisoprolol enantiomers in humans." PubMed, National Institutes of Health. Available at:[Link]
